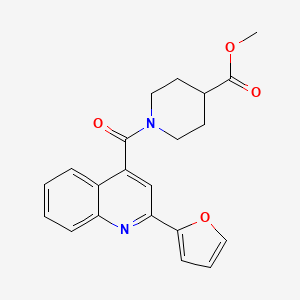![molecular formula C16H21N3O2 B7467902 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467902.png)
1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
BZP acts as a non-selective serotonin and dopamine receptor agonist. It increases the release of these neurotransmitters in the brain, resulting in increased arousal and stimulation. BZP also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
BZP has been found to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and muscle tension. BZP has been found to have a similar effect on the brain as amphetamines, resulting in increased alertness, euphoria, and energy.
Vorteile Und Einschränkungen Für Laborexperimente
BZP has several advantages for lab experiments. It is easy to synthesize and has a high purity. BZP has also been found to have a predictable and consistent effect on the brain and behavior. However, BZP has limitations as well. It has a short half-life and can be rapidly metabolized in the body, making it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for BZP research. One potential direction is to study its potential use as a treatment for anxiety and depression. Another direction is to investigate its potential use in the treatment of Parkinson's disease. Additionally, further research is needed to understand the long-term effects of BZP on the brain and behavior.
Synthesemethoden
BZP can be synthesized by the reaction of 1-benzylpiperazine with 2-aminophenol in the presence of acetic anhydride. The reaction results in the formation of BZP as a white crystalline powder. The purity of BZP can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
BZP has been studied for its potential therapeutic applications in various fields. It has been found to have anxiolytic and antidepressant effects in animal models. BZP has also been studied for its potential use in the treatment of Parkinson's disease due to its dopaminergic properties. Additionally, BZP has been studied for its potential use as a cognitive enhancer.
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)11-15(20)18-7-9-19(10-8-18)16-17-13-5-3-4-6-14(13)21-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUBMNZUCGIFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)


![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)

![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)


![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)